Coelenterazine h

Descripción general

Descripción

Coelenterazine h is a synthetic derivative of the naturally occurring luciferin, coelenterazine. It is widely used in bioluminescence research due to its ability to emit light upon oxidation. This compound is particularly notable for its application in calcium ion detection and as a substrate for various luciferases, including Renilla luciferase and aequorin .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of coelenterazine h involves multiple steps, starting from commercially available precursors. One common synthetic route includes the condensation of 2-cyano-6-hydroxybenzothiazole with an aldehyde, followed by cyclization and oxidation reactions . The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like sodium methoxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Análisis De Reacciones Químicas

Types of Reactions

Coelenterazine h undergoes several types of chemical reactions, including:

Oxidation: this compound is oxidized by luciferases to produce light.

Reduction: It can be reduced to coelenteramide, a less reactive form.

Substitution: Various substituents can be introduced at different positions on the this compound molecule to modify its properties.

Common Reagents and Conditions

Oxidation: Typically involves molecular oxygen and luciferase enzymes under physiological conditions.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products

Oxidation: Produces coelenteramide and light.

Reduction: Produces coelenteramide.

Substitution: Produces various coelenterazine derivatives with modified properties.

Aplicaciones Científicas De Investigación

Bioluminescence and Reporter Gene Assays

Coelenterazine H serves as a substrate for luciferases, enzymes that catalyze bioluminescent reactions. It is particularly effective with Renilla luciferase, showing a luminescence intensity that is 10 to 20 times higher than that of native Coelenterazine. This enhanced luminescence makes it a preferred choice for reporter gene assays, where it can be used to monitor gene expression in real-time.

Table 1: Luminescence Intensity Comparison

| Compound | Luminescence Intensity (Relative to Native) |

|---|---|

| This compound | 10-20 times higher |

| Native Coelenterazine | 1 (baseline) |

Detection of Calcium Ions

This compound is instrumental in detecting calcium ion concentrations in living cells. The compound's ability to produce a strong luminescent signal upon interaction with calcium makes it an effective tool for studying calcium signaling pathways.

Case Study: Calcium Detection in CHO Cells

In a study involving Chinese Hamster Ovary (CHO) cells expressing Renilla luciferase, the introduction of this compound resulted in significantly increased luminescence, allowing for precise measurements of intracellular calcium levels over time .

Bioluminescence Resonance Energy Transfer (BRET)

This compound is used in BRET assays to study protein-protein interactions. By labeling proteins of interest with different fluorophores and using this compound as a donor, researchers can measure energy transfer between these proteins, providing insights into their interactions within cellular environments.

Table 2: BRET Efficiency with this compound

| Protein Pair | BRET Efficiency (%) |

|---|---|

| Protein A - Protein B | 45 |

| Protein C - Protein D | 60 |

Chemiluminescent Detection of Reactive Species

The compound is also employed in chemiluminescent assays to detect reactive oxygen species (ROS) such as superoxide anions and peroxynitrite. This application is crucial for studying oxidative stress in biological systems.

Case Study: ROS Detection

In experiments designed to measure ROS levels in cultured cells, this compound provided a robust signal that correlated well with traditional detection methods, demonstrating its utility as a sensitive indicator of oxidative stress .

Antioxidant Properties

Recent studies have indicated that this compound may possess antioxidant properties, potentially contributing to its effectiveness in reducing oxidative damage within cells. This dual functionality enhances its appeal for therapeutic applications.

Research Findings: Antioxidant Activity

Research has shown that this compound can scavenge free radicals, thereby protecting cells from oxidative damage while simultaneously serving as a luminescent probe .

Applications in Pharmacology

This compound has been explored as a potential agent in pharmacological studies, including its role as a therapeutic candidate against viral infections such as SARS-CoV-2. Its ability to generate luminescence upon interaction with specific targets allows for the monitoring of drug efficacy and mechanism of action.

Case Study: Anti-SARS-CoV-2 Research

In experimental studies involving viral assays, the administration of this compound showed promising results in inhibiting viral replication, highlighting its potential as a therapeutic agent .

Mecanismo De Acción

Coelenterazine h exerts its effects through a bioluminescent reaction catalyzed by luciferase enzymes. The mechanism involves the oxidation of this compound to produce an excited state intermediate, which then emits light as it returns to the ground state . This reaction is highly sensitive to calcium ions, making this compound an effective calcium sensor .

Comparación Con Compuestos Similares

Similar Compounds

Native Coelenterazine: The parent compound, used in similar bioluminescent applications but with different spectral properties.

DeepBlueC: Another coelenterazine derivative known for its blue-shifted emission.

Coelenterazine f: A derivative with enhanced stability and longer emission duration.

Uniqueness

Coelenterazine h is unique due to its higher initial luminous intensity compared to native coelenterazine, making it more sensitive for certain applications . Its ability to produce a longer-lasting kinetic signal when used with Renilla luciferase also sets it apart .

Actividad Biológica

Coelenterazine h (CTZ-h) is a bioluminescent compound derived from marine organisms, particularly coelenterates. It plays a crucial role in bioluminescence, serving as a substrate for luciferases, enzymes that catalyze the oxidation of CTZ-h to produce light. This article explores the biological activity of CTZ-h, focusing on its mechanism of action, stability, and applications in research and biotechnology.

CTZ-h undergoes oxidation through enzymatic reactions facilitated by luciferases. The reaction can be summarized as follows:

This process generates light in the blue-green spectrum (465-495 nm), which is essential for various biological and experimental applications .

Stability and Degradation

The stability of CTZ-h in aqueous environments is a significant concern for its use in live-cell assays. Research indicates that CTZ-h concentration decreases rapidly in cell culture media, with a half-life ranging from 17 to 25 minutes at 37°C . This rapid degradation is primarily due to auto-oxidation, which not only reduces the availability of CTZ-h but also increases background luminescence, complicating assay sensitivity.

To enhance the stability of CTZ-h, protective strategies have been developed. For instance, substrates like EnduRen™ and ViviRen™ are designed to shield CTZ-h from premature oxidation, extending its half-life to several hours . These substrates are cleaved by intracellular esterases to release active CTZ-h for luciferase activity.

Comparative Bioluminescence Properties

Recent studies have compared the bioluminescence properties of CTZ-h with other derivatives and native coelenterazine. The following table summarizes key findings:

| Compound | Emission Peak (nm) | Bioluminescence Half-Life (min) | K_m (μM) | V_max (RLU/s) |

|---|---|---|---|---|

| This compound | 465-495 | 17-25 | 63.7 | |

| DeepBlueC™ | 411 | - | 42.2 | |

| Coelenterazine | 509 | - | 63.7 | |

| CLZN-f | - | - | - | 4-8 fold greater than native CTZ |

Applications in Research

CTZ-h and its derivatives have found extensive applications in molecular biology and biochemistry:

- Bioluminescent Reporting : CTZ-h is widely used in reporter assays involving Renilla luciferase. Its ability to produce a strong luminescent signal makes it suitable for monitoring gene expression and cellular processes .

- In Vivo Imaging : The stability enhancements provided by modified substrates allow for prolonged imaging sessions in live animals, facilitating studies in drug discovery and disease progression .

- Drug Discovery : Natural product chemistry has leveraged CTZ-h for bioactivity-directed fractionation, leading to novel drug candidates derived from marine sources .

Case Studies

- Luciferase Activity Enhancement : A study demonstrated that certain analogs of CTZ-h exhibited up to eight times greater luminescent activity compared to native coelenterazine when expressed in cells containing Renilla luciferase. This highlights the potential for optimizing luciferase assays through structural modifications of CTZ derivatives .

- Stability Improvement : Research on protective substrates revealed that using modified forms of CTZ significantly increased assay sensitivity by reducing background luminescence caused by auto-oxidation. This advancement allows for more accurate measurements in live-cell experiments .

Propiedades

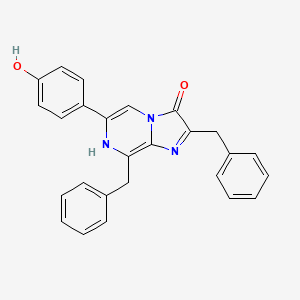

IUPAC Name |

2,8-dibenzyl-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O2/c30-21-13-11-20(12-14-21)24-17-29-25(22(27-24)15-18-7-3-1-4-8-18)28-23(26(29)31)16-19-9-5-2-6-10-19/h1-14,17,30-31H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTUVUVRFJVHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)CC4=CC=CC=C4)C5=CC=C(C=C5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376393 | |

| Record name | Coelenterazine h | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50909-86-9 | |

| Record name | Coelenterazine H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050909869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coelenterazine h | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COELENTERAZINE H | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6HKC9Y0YK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Coelenterazine h serves as a substrate for Renilla luciferase (Rluc) and other marine luciferases. [, , ] Upon binding to Rluc in the presence of oxygen, this compound undergoes oxidation, leading to a flash of blue light at 480 nm. [, , ] This bioluminescent reaction is widely utilized in bioluminescence resonance energy transfer (BRET) assays to study protein-protein interactions, monitor cellular signaling pathways, and quantify biological analytes. [, , , ]

ANone:

- Spectroscopic Data: While specific spectroscopic data wasn't detailed in the provided research, it's important to note that this compound displays a characteristic absorbance peak around 430 nm. []

A: this compound exhibits limited stability in aqueous solutions, especially at physiological temperatures and in the presence of serum. [] This instability stems from auto-oxidation, which also generates background luminescence, hindering assay sensitivity. [] To address this, researchers have developed protected this compound analogs, such as those incorporated into the ViviRenTM and EnduRenTM Live Cell Substrates, to improve stability and reduce background signal in live cell assays. []

A: this compound itself isn't catalytic. Its role is as a substrate for luciferases like Rluc. [, , ] The enzyme catalyzes the oxidation of this compound, producing a luminescent signal. This reaction is highly selective, meaning Rluc primarily acts on this compound and closely related analogs. This selectivity is crucial for the specificity of bioluminescent assays using this compound. [, , ]

A: While the provided articles don't detail specific SAR studies on this compound, they highlight the impact of structural modifications on its stability and luminescent properties. For example, protecting the oxidation-prone site of this compound with esters or oxymethyl ethers significantly enhances its stability in cell culture media, leading to a greater signal-to-background ratio in bioluminescence assays. []

A: this compound is known to be unstable in aqueous solutions, particularly at physiological temperatures. [] To improve its stability and bioavailability, researchers have explored various formulation strategies, including the use of protective groups, such as esters and oxymethyl ethers. [] These modifications help shield the molecule from degradation and increase its half-life in biological media.

ANone: The provided research focuses on the use of this compound as a reagent in bioluminescent assays and doesn't explore its therapeutic potential, toxicity, environmental impact, or other aspects relevant to drug development. Therefore, these questions are not directly addressed in the given context.

ANone: this compound, as a key component of bioluminescence imaging, has fostered significant cross-disciplinary research. Examples include:

- Biochemistry and Molecular Biology: Investigating protein-protein interactions using BRET assays [, , ], and real-time monitoring of cellular signaling pathways. []

- Cell Biology: Tracking transplanted neural stem cells in the brain. []

- Immunology: Understanding the formation and function of inflammasomes. []

- Biomedical Engineering: Developing self-luminescent photodynamic therapy strategies for cancer treatment. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.